molecular formula C17H31ClN2SSn B180760 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine CAS No. 123061-47-2

5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine

Cat. No.: B180760
CAS No.: 123061-47-2
M. Wt: 449.7 g/mol
InChI Key: BEAZTYRRUVEVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine is an organotin compound that features a pyrimidine ring substituted with a chloro group, a methylthio group, and a tributylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with a pyrimidine derivative that has appropriate substituents.

    Methylthio Substitution: The methylthio group is introduced via nucleophilic substitution reactions using methylthiolating agents like methylthiolate salts.

    Tributylstannylation: The tributylstannyl group is introduced through stannylation reactions using tributyltin chloride in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines, alkoxides, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino or alkoxy-substituted pyrimidines.

Scientific Research Applications

5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine involves its interaction with molecular targets through its functional groups. The chloro and methylthio groups can participate in electrophilic and nucleophilic reactions, respectively, while the tributylstannyl group can facilitate organometallic transformations. These interactions can modulate biological pathways and molecular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(methylthio)pyrimidine: Lacks the tributylstannyl group, resulting in different reactivity and applications.

    2-(Methylthio)-4-(tributylstannyl)pyrimidine:

    5-Chloro-4-(tributylstannyl)pyrimidine: Lacks the methylthio group, leading to variations in its reactivity and applications.

Uniqueness

5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine is unique due to the presence of all three functional groups (chloro, methylthio, and tributylstannyl) on the pyrimidine ring. This combination of substituents imparts distinct reactivity and versatility, making it valuable for diverse synthetic and research applications.

Properties

IUPAC Name

tributyl-(5-chloro-2-methylsulfanylpyrimidin-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN2S.3C4H9.Sn/c1-9-5-7-2-4(6)3-8-5;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAZTYRRUVEVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC(=NC=C1Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31ClN2SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30558261
Record name 5-Chloro-2-(methylsulfanyl)-4-(tributylstannyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123061-47-2
Record name 5-Chloro-2-(methylsulfanyl)-4-(tributylstannyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.